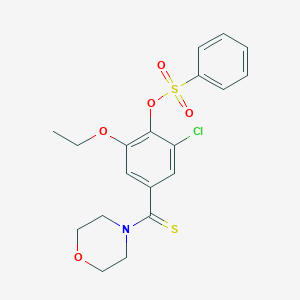
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate, also known as CEC, is a chemical compound that has gained attention due to its potential use in scientific research. CEC is a sulfonate ester that has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate is not fully understood. However, studies have suggested that 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate may inhibit enzymes by binding to the active site of the enzyme, thereby preventing the enzyme from carrying out its normal function. 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been found to exhibit antioxidant properties, which may contribute to its inhibitory effects.
Biochemical and Physiological Effects:
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been found to exhibit various biochemical and physiological effects. Studies have suggested that 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate may have anti-inflammatory and analgesic effects. 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been found to exhibit cytotoxic effects on certain cancer cell lines, making it a potential candidate for cancer treatment. Furthermore, 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been found to exhibit antimicrobial properties, making it a potential candidate for the development of antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been found to exhibit inhibitory effects on certain enzymes, making it a useful tool for enzyme assays. However, 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate also has limitations for use in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain studies. Additionally, 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate may exhibit non-specific binding to certain proteins, which may interfere with the results of certain experiments.
Orientations Futures
There are several future directions for research on 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate. One potential area of research is the development of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate-based fluorescent probes for the detection of metal ions. Another potential area of research is the development of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate-based inhibitors for enzymes involved in disease pathways. Furthermore, research on the cytotoxic effects of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate on cancer cell lines may lead to the development of new cancer treatments. Finally, further studies on the antimicrobial properties of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate may lead to the development of new antimicrobial agents.
Méthodes De Synthèse
The synthesis of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate involves the reaction of 2-chloro-6-ethoxy-4-nitrophenyl benzenesulfonate with morpholine-4-carbothioamide. The reaction is carried out in the presence of a catalyst and a solvent at a specific temperature and pressure. The resulting product is then purified through recrystallization to obtain 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate in its pure form.
Applications De Recherche Scientifique
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been found to have potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds. 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been found to exhibit inhibitory effects on certain enzymes, making it a potential candidate for drug development.
Propriétés
Nom du produit |
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate |
|---|---|
Formule moléculaire |
C19H20ClNO5S2 |
Poids moléculaire |
442 g/mol |
Nom IUPAC |
[2-chloro-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] benzenesulfonate |
InChI |
InChI=1S/C19H20ClNO5S2/c1-2-25-17-13-14(19(27)21-8-10-24-11-9-21)12-16(20)18(17)26-28(22,23)15-6-4-3-5-7-15/h3-7,12-13H,2,8-11H2,1H3 |
Clé InChI |
UZRJZLLWKKVTGH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OS(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
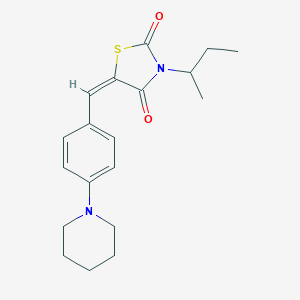
![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)
![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306269.png)
![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)
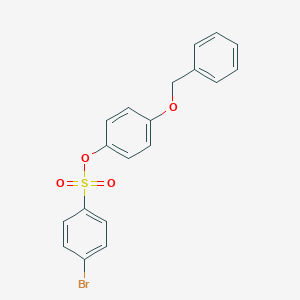

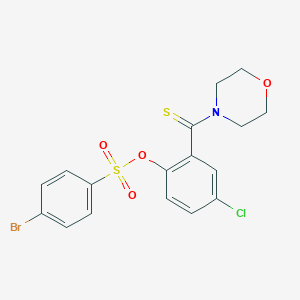
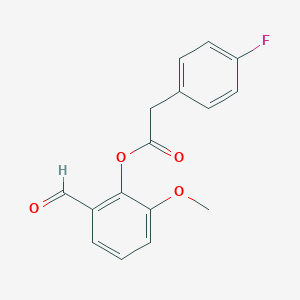

![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 3-chlorobenzoate](/img/structure/B306279.png)